2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dibromo-6-methoxyphenol with appropriate reagents to form the phenoxyacetohydrazide core. This is followed by the condensation reaction with 4-(prop-2-EN-1-yloxy)benzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of bromine atoms may enhance its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-methoxyaniline
- 2,6-Dibromo-4-methoxyphenylamine
- 2-(2,4-Dibromo-6-methylphenoxy)acetic acid
Uniqueness
Compared to similar compounds, 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H18Br2N2O4 |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18Br2N2O4/c1-3-8-26-15-6-4-13(5-7-15)11-22-23-18(24)12-27-19-16(21)9-14(20)10-17(19)25-2/h3-7,9-11H,1,8,12H2,2H3,(H,23,24)/b22-11+ |
InChI Key |
SQDQNFSSTDIYNI-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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